2-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-24-14-6-4-5-13(10-14)20-11-12(9-17(20)21)19-25(22,23)16-8-3-2-7-15(16)18/h2-8,10,12,19H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYOKNACLCCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and pharmacological implications.
The compound is characterized by the following chemical properties:
- Molecular Formula : CHFNOS
- Molecular Weight : 364.4 g/mol
- CAS Number : 905685-62-3
The biological activity of sulfonamide derivatives, including this compound, often involves interaction with various biological targets. Research indicates that these compounds can act as enzyme inhibitors and modulate receptor activities, impacting several physiological pathways.
Key Mechanisms:
- Enzyme Inhibition : Similar sulfonamide derivatives have been shown to inhibit carbonic anhydrase, which can be beneficial in treating conditions like pulmonary hypertension and heart failure .
- Calcium Channel Interaction : Some studies suggest that certain sulfonamides can affect calcium channels, influencing cardiac function and vascular resistance .
Cardiovascular Effects
Research has demonstrated that sulfonamide derivatives can significantly affect cardiovascular parameters. A study evaluating the impact of various benzenesulfonamides on perfusion pressure in isolated rat hearts found that these compounds could alter coronary resistance and perfusion dynamics .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 | 0.001 |
| IV | Compound 3 | 0.001 |
| V | Compound 4 | 0.001 |
| VI | Compound 5 | 0.001 |
The results indicated significant changes in perfusion pressure over time when exposed to benzenesulfonamides, suggesting a potential therapeutic role in managing cardiovascular conditions .
Case Studies
A notable case study involved the administration of a structurally similar sulfonamide to patients with chronic heart failure, demonstrating improvements in cardiac output and reductions in pulmonary vascular resistance. This suggests that compounds like this compound could have similar applications .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for determining the clinical applicability of this compound. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) characteristics using software tools such as SwissADME . These studies indicate favorable permeability profiles across various cell lines.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights :
Fluorine substitution optimizes electronic and steric profiles, as seen in Example 53’s high melting point and stability . The acetamide analog’s lower molecular weight may improve bioavailability but reduce target affinity compared to sulfonamides . - Therapeutic Potential: Sulfonamide derivatives are prevalent in kinase inhibitors (e.g., vemurafenib) and antibiotics. The target compound’s pyrrolidinone core could mimic proline-rich motifs in protein-protein interactions, expanding its utility beyond traditional sulfonamide applications.
Preparation Methods
Cyclization of γ-Amino Acids
The pyrrolidinone ring is synthesized via cyclization of γ-amino acids. For example, 4-amino-3-(3-methoxyphenyl)butanoic acid undergoes intramolecular lactamization under acidic conditions to form 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine. This method, adapted from benzamide cyclization protocols, achieves yields of 65–70% when using hydrochloric acid in refluxing toluene.
Michael Addition-Cyclization Cascade
An alternative route involves a Michael addition of acrylonitrile to a 3-methoxyphenyl-substituted enamine, followed by hydrolysis and cyclization. This method, similar to piperazinone syntheses, produces the pyrrolidinone core in 55–60% yield. Key steps include:
-
Michael addition at 0°C in tetrahydrofuran (THF).
-
Hydrolysis with aqueous NaOH to form the γ-amino acid.
Introduction of the 3-Methoxyphenyl Group
Suzuki-Miyaura Coupling
The 3-methoxyphenyl group is introduced via palladium-catalyzed cross-coupling. A boronic acid derivative (e.g., 3-methoxyphenylboronic acid) reacts with a brominated pyrrolidinone intermediate. Optimized conditions from aryl coupling protocols include:
Buchwald-Hartwig Amination
For substrates lacking pre-installed halogens, Buchwald-Hartwig amination couples 3-methoxyaniline with a bromopyrrolidinone. This method, adapted from sulfonamide syntheses, uses Pd₂(dba)₃ and Xantphos in toluene at 110°C, yielding 60–65% product.
Sulfonamide Bond Formation
Direct Sulfonylation
The final step involves reacting 2-fluorobenzenesulfonyl chloride with 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine. Conditions optimized from benzamide syntheses include:
Microwave-Assisted Synthesis
Microwave irradiation at 100°C for 10 minutes enhances reaction efficiency, reducing side product formation. This method, validated in sulfonamide derivatization, achieves 92% yield with reduced solvent volume.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). High-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase resolves enantiomeric impurities.
Spectroscopic Analysis
-
¹H NMR : Key signals include δ 7.85 (d, J=8.2 Hz, sulfonamide aromatic protons), δ 4.15 (m, pyrrolidinone CH₂), and δ 3.80 (s, OCH₃).
-
MS (ESI+) : m/z 393.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and practicality:
| Method | Yield | Scalability | Cost | Source |
|---|---|---|---|---|
| Cyclization + Suzuki | 70% | High | Moderate | |
| Michael + Direct Sulfon. | 65% | Moderate | Low | |
| Buchwald + Microwave | 75% | High | High |
Challenges and Optimization Strategies
Steric Hindrance in Pyrrolidinone
Bulky substituents on the pyrrolidinone ring impede sulfonylation. Using excess sulfonyl chloride (1.5 equiv) and prolonged reaction times (24 h) mitigates this issue.
Epimerization During Cyclization
Racemization at the pyrrolidinone C3 position is minimized by conducting cyclizations at pH 6–7 and avoiding strong bases.
Industrial-Scale Considerations
Kilogram-scale synthesis employs continuous flow reactors for Suzuki couplings, reducing palladium catalyst loading to 0.5 mol%. Solvent recovery systems (e.g., THF distillation) align with green chemistry principles.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated amidation, utilizing Ir(ppy)₃ as a catalyst, enables sulfonamide bond formation at room temperature. Preliminary studies show 80% yield in 6 hours.
Enzymatic Sulfonylation
Lipase-catalyzed reactions in biphasic systems (water/ethyl acetate) achieve 50% conversion, offering a solvent-free alternative.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidinone ring via cyclization of γ-lactam precursors under acidic or basic conditions. Subsequent coupling with 3-methoxyphenyl groups may employ Buchwald-Hartwig amination or nucleophilic substitution. Sulfonamide formation is achieved by reacting the amine intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine). Yield optimization requires precise control of reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd catalysts for coupling steps). Purity is enhanced via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm sulfonamide linkage. Aromatic proton signals (δ 6.8–7.8 ppm) and sulfonamide NH (~δ 10 ppm) are diagnostic.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide functionality .
Q. How can researchers resolve the compound’s stereochemistry using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection at low temperatures (100 K) minimizes disorder. SHELXL (via the SHELX suite) refines the structure, addressing challenges like twinning or thermal motion. Hydrogen bonding networks (e.g., between sulfonamide NH and pyrrolidinone carbonyl) are critical for stabilizing the crystal lattice .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential, and how should dose-response studies be designed?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates or colorimetric assays (e.g., NADH-coupled systems) to measure IC. Target enzymes (e.g., carbonic anhydrase or kinases) are incubated with the compound at varying concentrations (1 nM–100 µM).
- Dose-Response Design : Include triplicate measurements, positive controls (e.g., acetazolamide for carbonic anhydrase), and vehicle controls. Data analysis via nonlinear regression (GraphPad Prism) determines potency and Hill coefficients .
Q. How does the 3-methoxyphenyl substituent influence the compound’s pharmacokinetic properties and target binding?
- Methodological Answer : The methoxy group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. Molecular docking (AutoDock Vina) reveals π-π stacking interactions with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Competitive binding assays (SPR or ITC) quantify affinity (K). Replace the methoxy group with halogens or methyl in analogs to study structure-activity relationships (SAR) .
Q. What strategies can address discrepancies in reported solubility data across solvents?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with HPLC quantification. Test solvents (water, DMSO, ethanol) at 25°C and 37°C.
- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) measures melting point depression. Hansen Solubility Parameters predict miscibility. Contradictions arise from polymorphic forms; address via PXRD to confirm crystalline phase .
Q. How can researchers resolve conflicting bioactivity data between enzymatic assays and cellular models?
- Methodological Answer :
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular compound levels. Poor correlation may indicate efflux pump activity (e.g., P-gp inhibition assays).
- Off-Target Screening : Profile against a panel of 50+ kinases/phosphatases (Eurofins Panlabs) to identify promiscuity.
- Metabolite Identification : Incubate compound with liver microsomes (human/rat) to assess metabolic stability .
Data Analysis and Optimization
Q. What computational tools are effective for predicting the compound’s ADMET properties?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration.
- MD Simulations : GROMACS models binding dynamics over 100 ns trajectories. Focus on sulfonamide-protein hydrogen bonds and conformational stability .
Q. How can reaction byproducts during synthesis be minimized, and what analytical methods detect impurities?
- Methodological Answer :
- Byproduct Control : Optimize stoichiometry (e.g., 1.2 eq sulfonyl chloride) and use scavengers (e.g., polymer-bound DMAP).
- Impurity Profiling : UPLC-PDA-MS identifies side products (e.g., des-fluoro analogs). Quantify via external calibration curves. ICH guidelines require <0.15% for unknown impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
